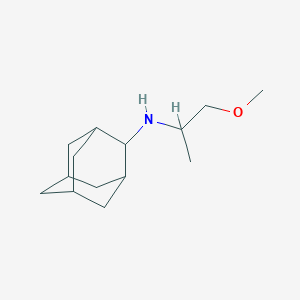![molecular formula C19H15ClFNO B3853217 N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline](/img/structure/B3853217.png)
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline
Descripción general
Descripción
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential applications in research.
Mecanismo De Acción
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline binds to the outer pore region of Kv1.3 channels, blocking the flow of potassium ions through the channel. This results in the inhibition of T-cell activation and proliferation, which is important in the immune response. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on cellular and physiological processes. In addition to its effects on potassium channels and immune cells, this compound has been shown to increase the release of dopamine in the brain, which may play a role in its neuroprotective effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has several advantages for use in lab experiments. It is a highly specific inhibitor of Kv1.3 channels, with minimal effects on other ion channels. It is also relatively stable and easy to synthesize. However, this compound has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. This compound may also have applications in the treatment of autoimmune disorders and cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to block the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of immune cells and plays a role in neuroinflammation. This compound has also been investigated for its potential use in the treatment of autoimmune disorders and multiple sclerosis.
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-15-7-9-18(10-8-15)23-19-6-1-3-14(11-19)13-22-17-5-2-4-16(21)12-17/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESVRSKUXVSGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CNC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride](/img/structure/B3853147.png)

![(4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3853159.png)
![ethyl 4-[(tetrahydro-2-furanylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B3853161.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3853167.png)


![1-[1-(2-phenylethyl)-4-piperidinyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3853182.png)
![1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine](/img/structure/B3853195.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinol](/img/structure/B3853198.png)
![4-(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853205.png)
